molecular formula C22H26N2O6S B2386157 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide CAS No. 922048-84-8

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide

Cat. No. B2386157
CAS RN: 922048-84-8
M. Wt: 446.52
InChI Key: IFNKYKISIBAKLT-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C22H26N2O6S and its molecular weight is 446.52. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Computational Studies

  • The molecular structure of related benzimidazole-tethered oxazepine hybrids has been extensively studied. Spectroscopic, X-ray diffraction, and computational methods, including DFT studies and molecular electrostatic potential (MEP) maps, have been employed to analyze these compounds. Notably, the nonlinear optical (NLO) properties of such compounds have also been investigated, indicating potential applications in NLO technologies (Almansour et al., 2016).

Synthesis and Structural Analysis

  • Unique ring-expansion processes have been explored in the synthesis of benzo[b]tetrazolo[1,5-d][1,4]oxazepine derivatives, leading to products of potential interest for medicinal chemistry. The structures of such compounds have been confirmed through single-crystal X-ray crystallography, providing insights into their chemical nature and potential applications (Kolluri et al., 2018).

Biochemical Applications

  • Oxazepine-based primary sulfonamides have been synthesized and found to exhibit strong inhibition of human carbonic anhydrases, indicating potential therapeutic applications. These studies highlight the dual role of the primary sulfonamide functionality in enabling the construction of the [1,4]oxazepine ring and acting as an enzyme prosthetic group (Sapegin et al., 2018).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6S/c1-6-11-24-17-9-7-15(12-19(17)30-14-22(2,3)21(24)25)23-31(26,27)16-8-10-18(28-4)20(13-16)29-5/h6-10,12-13,23H,1,11,14H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNKYKISIBAKLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC)N(C1=O)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.